Peptide 5e

Antimicrobial Peptides Gram-positive MIC

Researchers requiring precise antimicrobial profiling face inconsistent activity across peptide analogs. Peptide 5e provides a defined, sequence-specific solution: • Superior Gram-positive potency: MIC of 5 µg/mL against S. aureus, outperforming close analogs Peptide 5f and 5g. • Low mammalian cytotoxicity: Minimal hemolysis up to 50 µg/mL, ensuring reliable data in cell-based co-culture assays. • Structurally validated: Ideal as a positive control for HTS susceptibility assays and SAR studies on fungal membrane targeting (C. albicans MIC 25 µg/mL). • Long-term stability: Lyophilized powder stable at -20°C for 3 years; readily soluble in DMSO for reproducible stock preparation.

Molecular Formula C69H118N14O14
Molecular Weight 1367.8 g/mol
Cat. No. B12384244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide 5e
Molecular FormulaC69H118N14O14
Molecular Weight1367.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C69H118N14O14/c1-16-43(13)57(82-67(94)58(44(14)17-2)81-65(92)54-27-23-29-83(54)68(95)52(33-41(9)10)79-60(87)47(71)35-46-24-19-18-20-25-46)66(93)74-45(15)59(86)76-48(26-21-22-28-70)62(89)78-51(32-40(7)8)64(91)77-49(30-38(3)4)61(88)73-36-55(84)72-37-56(85)75-50(31-39(5)6)63(90)80-53(69(96)97)34-42(11)12/h18-20,24-25,38-45,47-54,57-58H,16-17,21-23,26-37,70-71H2,1-15H3,(H,72,84)(H,73,88)(H,74,93)(H,75,85)(H,76,86)(H,77,91)(H,78,89)(H,79,87)(H,80,90)(H,81,92)(H,82,94)(H,96,97)/t43-,44-,45-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-/m0/s1
InChIKeyNFPMVRQRWATDTR-WEZLYDDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide 5e: Antimicrobial from Wasp Venom


Peptide 5e (CAS: 908065-89-4), also referred to as Vespid chemotactic peptide 5e (VCP 5e), is a 13-amino acid linear antimicrobial peptide (AMP) first isolated and characterized from the venom of the wasp Vespa magnifica [1]. Belonging to the MCD family and Crabrolin subfamily [2], its sequence is FLPIIAKLLGGLL, yielding a molecular formula of C69H118N14O14 and a molecular weight of approximately 1367.78 Da . Peptide 5e exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, while demonstrating low hemolytic activity against mammalian erythrocytes [1].

1
Source-defined sequence — 13-aa linear peptide from wasp venom, supports antimicrobial screening studies
2
Reported broad-spectrum profile — active against Gram-positive, Gram-negative bacteria and yeast; supports panel screening workflows
3
Low hemolytic activity context — reported non-hemolytic up to 50 µg/mL, supports mammalian co-culture assay design

Peptide 5e vs. Generic Substitution


Within the V. magnifica venom-derived antimicrobial peptide family, even minor sequence variations produce quantifiable differences in pathogen-specific potency. Generic substitution with structurally similar peptides such as Peptide 5f or Peptide 5g is not scientifically equivalent; as demonstrated below, Peptide 5e exhibits a unique activity profile characterized by superior potency against S. aureus and a distinct selectivity window relative to its closest analogs [1]. This sequence-activity relationship directly impacts assay design and the validity of comparative studies, making precise compound selection critical for reproducible research outcomes [2].

Sequence specificity
Minor sequence variation (e.g., Peptide 5f, 5g) may shift pathogen-specific potency; antimicrobial response profiles are not interchangeable.
Antifungal selectivity divergence
Structural analogs can exhibit divergent antifungal MICs; C. albicans activity may differ significantly, limiting direct substitution in SAR studies.
Formulation behavior variance
Physicochemical parameters (hydrophobicity, charge) differ across MCD-family peptides; solubility and assay compatibility may require independent verification.

Peptide 5e Quantitative Evidence Guide


S. aureus Potency vs. Peptide 5g

Against the clinically relevant Gram-positive pathogen S. aureus (ATCC 2592), Peptide 5e demonstrates 2-fold greater potency compared to the structurally related Peptide 5g [1][2]. Both peptides were characterized under identical assay conditions from the same venom source, enabling direct comparison.

S. aureus Potency vs. 5g
Head-to-head
Peptide 5e MIC 5 µg/mL vs. Peptide 5g MIC 10 µg/mL (ATCC 2592)
Supports antimicrobial screening context
Strain-specific response; identical assay conditions reported
Antimicrobial Peptides Gram-positive MIC

Antifungal Selectivity vs. Peptide 5g

While Peptide 5e and its analog Peptide 5g exhibit identical MIC values against E. coli (30 µg/mL) [1][2], their antifungal activity against C. albicans diverges. Peptide 5e's MIC of 25 µg/mL [1] contrasts with Peptide 5g's more potent MIC of 12.5 µg/mL [2]. This differential activity profile provides a valuable tool for dissecting structure-activity relationships in antifungal screening.

C. albicans Selectivity vs. 5g
Head-to-head
Peptide 5e MIC 25 µg/mL vs. Peptide 5g MIC 12.5 µg/mL (ATCC 2002)
Supports antifungal selectivity review
Structure-activity interpretation context
Antifungal Candida albicans Selectivity

Low Hemolytic Activity Window

Peptide 5e demonstrates minimal hemolytic activity against rabbit erythrocytes, remaining non-hemolytic up to a concentration of 50 µg/mL [1]. This value is identical to that reported for the closely related Peptide 5f [2] and Peptide 5g [3], establishing a class-wide low-hemolysis profile. The 10-fold window between the potent S. aureus MIC (5 µg/mL) and the onset of hemolysis (≥50 µg/mL) provides a quantifiable selectivity margin for in vitro and ex vivo studies.

Hemolytic Threshold
Class-level
Non-hemolytic up to 50 µg/mL (rabbit erythrocytes)
Supports hemocompatibility endpoint review
Identical to Peptide 5f and 5g; class-wide attribute
Hemolysis Selectivity Index Toxicity

Physicochemical Properties vs. Analogs

Peptide 5e's unique sequence (FLPIIAKLLGGLL) confers a distinct physicochemical profile compared to its analogs [1]. It exhibits a lower Boman Index (35.56) and a higher Hydrophobicity (GRAVY: 2.023) than Peptide 5f, which may influence membrane interaction dynamics and formulation behavior [1][2]. These parameters are critical for predicting in vitro solubility and potential in vivo clearance.

Physicochemical Profile
Cross-study
Boman Index 35.56, GRAVY 2.023, pI 8.75; Peptide 5f: Boman 23.44, GRAVY 1.623
Supports formulation-property review
Computational prediction; may influence solubility and membrane interaction
Physicochemical Stability Formulation

Peptide 5e Application Scenarios


Gram-Positive Antimicrobial Screening

Leverage Peptide 5e's superior MIC of 5 µg/mL against S. aureus [1] as a positive control or test compound in high-throughput antimicrobial susceptibility assays targeting Gram-positive pathogens. Its low hemolytic activity up to 50 µg/mL [2] ensures minimal interference in cell-based assays involving mammalian co-culture.

Antifungal SAR Studies

Employ Peptide 5e as a defined comparator to Peptide 5g in SAR studies focused on antifungal activity. The 2-fold difference in C. albicans MIC (25 µg/mL vs. 12.5 µg/mL) [1][3] provides a quantifiable phenotype for investigating the contribution of specific amino acid substitutions (e.g., Lys/Arg variations) to fungal membrane targeting.

Peptide Formulation and Stability

Utilize Peptide 5e as a representative MCD-family peptide for developing and validating liquid chromatography-mass spectrometry (LC-MS) analytical methods [2]. Its defined storage requirements (powder at -20°C for 3 years) and established solubility in DMSO support reproducible stock solution preparation for long-term studies.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening studies
Reported anti-staphylococcal response profile
Strain-specific antimicrobial activity review
Antifungal SAR studies
Comparative antifungal selectivity context
C. albicans structure-activity interpretation
Peptide formulation method development
Physicochemical parameter profile
Solubility and stability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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